![molecular formula C14H14N2O2 B14515020 Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester CAS No. 62642-66-4](/img/structure/B14515020.png)
Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by the presence of a benzoic acid moiety linked to a pyridinylamino group via a methyl ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One common method is the use of acid chlorides or acid anhydrides in the presence of methanol and a suitable catalyst. This method is preferred due to its higher efficiency and lower reaction times compared to traditional esterification methods .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Acidic Hydrolysis: Requires an acid catalyst like hydrochloric acid and water.
Basic Hydrolysis: Uses a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Involves reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Aminolysis: Utilizes ammonia or primary/secondary amines.
Major Products
Hydrolysis: Produces benzoic acid and methanol.
Reduction: Yields the corresponding alcohol.
Aminolysis: Forms the corresponding amide.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with cellular components. The pyridinylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but lacks the pyridinylamino group.
Benzoic acid, 2-methyl-, methyl ester: Differs in the position of the methyl group on the benzoic acid ring.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: Contains additional hydroxyl and methoxy groups.
Uniqueness
Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester is unique due to the presence of the pyridinylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62642-66-4 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 4-[(pyridin-2-ylamino)methyl]benzoate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-7-5-11(6-8-12)10-16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16) |
Clave InChI |
VEDOEEQGVQXXCI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CNC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


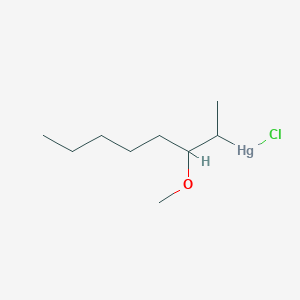
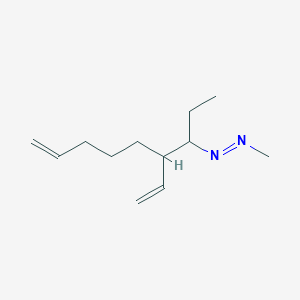
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
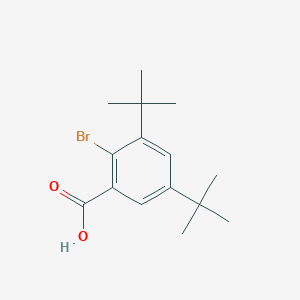
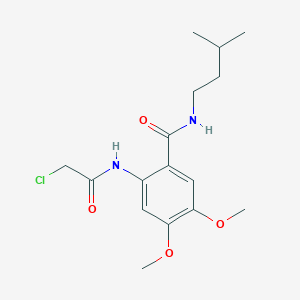
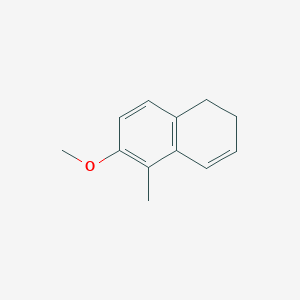
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
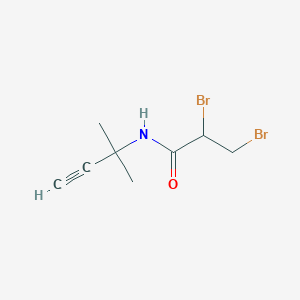
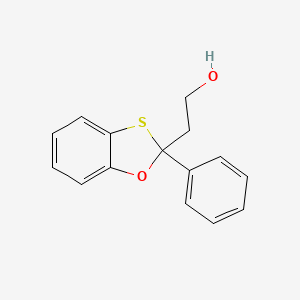


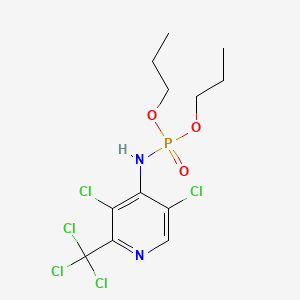
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)
